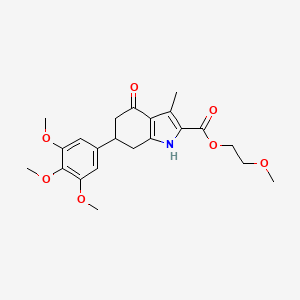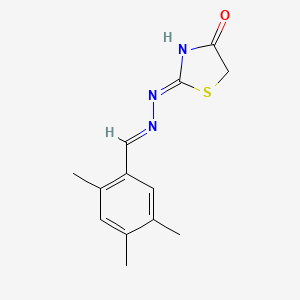![molecular formula C14H15F4N3O2 B6024891 3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6024891.png)
3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrazole derivative that has been synthesized through a variety of methods and has shown promising results in various studies. In
Applications De Recherche Scientifique
3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol has shown potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also shown promising results as an antibacterial agent against various strains of bacteria.
Mécanisme D'action
The mechanism of action of 3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and pathways in the body that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and act as an antibacterial agent. However, further studies are needed to fully understand the effects of this compound on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential applications in the field of medicine. It has shown promising results in various studies and could potentially be developed into a new drug. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for the study of 3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol. These include further studies to understand its mechanism of action, its potential applications in the treatment of various diseases, and the development of new synthetic methods to make it more readily available. Additionally, studies could be conducted to investigate the potential side effects and toxicity of this compound. Overall, the study of this compound has the potential to lead to new discoveries in the field of medicine and improve human health.
Méthodes De Synthèse
The synthesis of 3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol has been achieved through various methods. One such method involves the reaction of 3-(dimethylamino)benzoylhydrazine with 3,5-bis(difluoromethyl)pyrazole-4-carbaldehyde in the presence of a base. Another method involves the reaction of 3-(dimethylamino)benzoylhydrazine with 3,5-bis(difluoromethyl)pyrazole-4-carboxylic acid in the presence of a coupling agent. Both methods have been successful in synthesizing this compound.
Propriétés
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F4N3O2/c1-20(2)9-5-3-4-8(6-9)12(22)21-14(23,13(17)18)7-10(19-21)11(15)16/h3-6,11,13,23H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZUGTBFRCDEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide](/img/structure/B6024812.png)
![N-(4-methoxy-2-methylphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6024816.png)
![9-(1-methyl-1H-pyrazol-4-yl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6024823.png)
![4-[5-chloro-3,6-difluoro-4-(4-methoxyphenoxy)-2-pyridinyl]morpholine](/img/structure/B6024838.png)


![ethyl {[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetate](/img/structure/B6024862.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6024863.png)
![N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6024870.png)
![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6024872.png)
![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(2-methylphenyl)piperidine](/img/structure/B6024881.png)
![1-(4-isopropylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6024888.png)
![2-(4-chlorophenyl)-N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B6024893.png)
![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B6024895.png)